molecular formula C15H9BrFN B1532213 4-(4-Bromo-2-fluorophenyl)isoquinoline CAS No. 1187163-16-1

4-(4-Bromo-2-fluorophenyl)isoquinoline

Cat. No. B1532213
CAS RN: 1187163-16-1
M. Wt: 302.14 g/mol
InChI Key: PNLWGQXNLLSZQA-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-fluorophenyl)isoquinoline” is a chemical compound with the molecular formula C15H9BrFN. It has a molecular weight of 302.15 .


Molecular Structure Analysis

The InChI code for “4-(4-Bromo-2-fluorophenyl)isoquinoline” is 1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Pharmaceuticals

4-(4-Bromo-2-fluorophenyl)isoquinoline: is a compound of interest in pharmaceutical research due to its structural framework which is common in many pharmacologically active molecules . Its potential for creating new therapeutic agents stems from the isoquinoline moiety, a core structure found in natural alkaloids and synthetic drugs. The bromo and fluoro substituents on the phenyl ring can be leveraged for further chemical modifications, leading to the development of novel drugs with improved potency and selectivity.

Materials Science

In materials science, this compound can be utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials . The electron-withdrawing fluorine atom can alter the electronic properties of the molecule, potentially leading to materials with unique optoelectronic characteristics.

Organic Synthesis

4-(4-Bromo-2-fluorophenyl)isoquinoline: serves as a versatile intermediate in organic synthesis. It can undergo various cross-coupling reactions, thanks to the bromine substituent, which can be replaced by other groups to synthesize complex organic molecules .

Biochemistry

In biochemistry, the compound’s reactivity with various biomolecules can be studied to understand biological processes at the molecular level. It could act as a probe for enzyme-catalyzed reactions or be incorporated into larger biomolecules to study their properties .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, especially in the design of molecules with potential therapeutic effects. Its structural similarity to compounds with known biological activities makes it a valuable scaffold for drug discovery .

Analytical Chemistry

In analytical chemistry, 4-(4-Bromo-2-fluorophenyl)isoquinoline could be used as a standard or reagent in chromatographic methods or spectroscopic analysis due to its distinct physicochemical properties, aiding in the quantification or detection of various substances .

Chemical Engineering

From a chemical engineering perspective, the compound could be important in the development of new synthetic pathways and optimization of reaction conditions, contributing to more efficient and scalable production processes .

Environmental Science

Lastly, the environmental impact of 4-(4-Bromo-2-fluorophenyl)isoquinoline and its derivatives can be explored, particularly in terms of biodegradability, toxicity, and long-term environmental persistence .

Mechanism of Action

The mechanism of action of “4-(4-Bromo-2-fluorophenyl)isoquinoline” is not clearly defined in the literature I found .

Safety and Hazards

The safety and hazards of “4-(4-Bromo-2-fluorophenyl)isoquinoline” are not clearly defined in the literature I found .

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLWGQXNLLSZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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